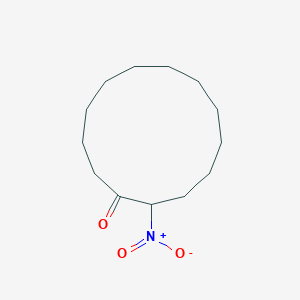
Cyclotridecanone, 2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotridecanone, 2-nitro- is an organic compound characterized by a cycloalkane ring with a ketone and a nitro group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclotridecanone, 2-nitro- can be synthesized through various methods. One common approach involves the nitration of cyclotridecanone using nitrating agents such as nitric acid or nitrates in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of Cyclotridecanone, 2-nitro- often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclotridecanone, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Cyclotridecanone, 2-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclotridecanone, 2-nitro- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecanone, 2-nitro-: Similar structure but with a smaller ring size.
Cyclotetradecanone, 2-nitro-: Larger ring size compared to Cyclotridecanone, 2-nitro-.
Uniqueness
Cyclotridecanone, 2-nitro- is unique due to its specific ring size and the positioning of the nitro and ketone groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
91652-56-1 |
|---|---|
Molekularformel |
C13H23NO3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2-nitrocyclotridecan-1-one |
InChI |
InChI=1S/C13H23NO3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12(13)14(16)17/h12H,1-11H2 |
InChI-Schlüssel |
PAKQXEVWEHTPKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(C(=O)CCCCC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


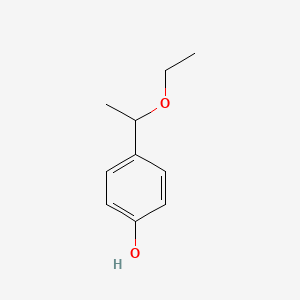
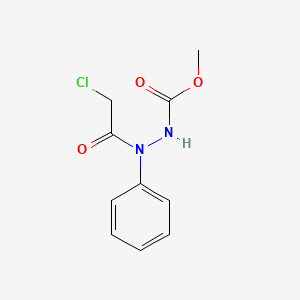
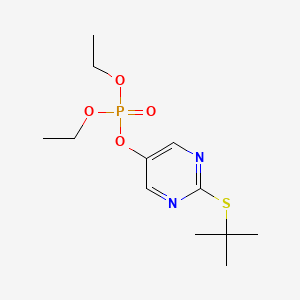
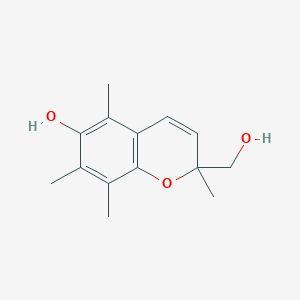

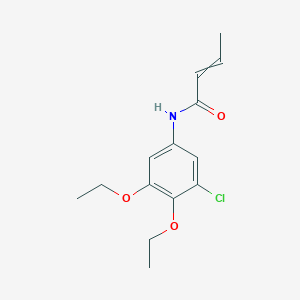
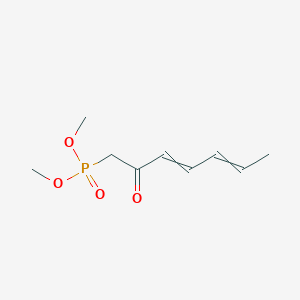

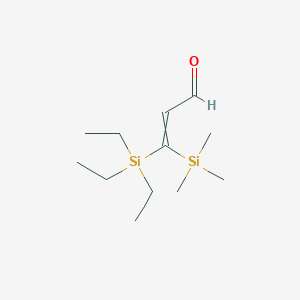
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
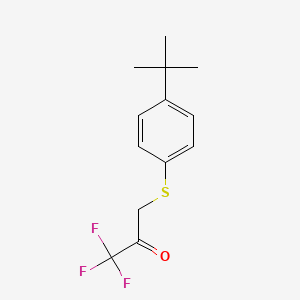

![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
